In-Depth Technical Guide: Physical Properties and Characterization of tert-Butyl 4-tert-butylphenyl Carbonate
In-Depth Technical Guide: Physical Properties and Characterization of tert-Butyl 4-tert-butylphenyl Carbonate
Executive Summary
tert-Butyl 4-tert-butylphenyl carbonate (CAS: 454692-73-0) is a specialized carbonic acid ester derivative used primarily as a protected phenol intermediate in organic synthesis and as a functional additive in non-aqueous electrolytes for lithium-ion batteries.[1] Structurally, it consists of a 4-tert-butylphenol moiety linked to a tert-butoxycarbonyl (Boc) group. This guide provides a comprehensive analysis of its physicochemical properties, synthesis, stability, and characterization, designed for researchers in materials science and medicinal chemistry.
Physicochemical Profile
The following data summarizes the core physical properties of tert-Butyl 4-tert-butylphenyl carbonate. Due to the thermal lability of the Boc group, specific boiling points are often theoretical, as decomposition occurs prior to atmospheric distillation.
| Property | Value / Description | Note |
| IUPAC Name | tert-Butyl (4-tert-butylphenyl) carbonate | |
| CAS Number | 454692-73-0 | |
| Molecular Formula | C₁₅H₂₂O₃ | |
| Molecular Weight | 250.34 g/mol | |
| Physical State | Viscous liquid or low-melting solid | Dependent on purity/temperature (MP ~25-30°C estimated) |
| Density | ~1.02 - 1.05 g/mL | Estimated based on structural analogs |
| Boiling Point | >250°C (Theoretical) | Decomposes >150°C (releases CO₂/Isobutylene) |
| Solubility | Soluble: DCM, THF, EtOAc, TolueneInsoluble: Water | Hydrophobic character dominates |
| Refractive Index | ~1.48 - 1.49 | Estimated ( |
| Stability | Moisture sensitive; Thermally labile | Decomposes in acidic media or high heat |
Field Insight: Thermal Instability
Critical Note: Unlike simple esters, Boc-carbonates are thermally unstable. Attempting to distill this compound at atmospheric pressure will result in rapid decomposition into 4-tert-butylphenol, isobutylene, and carbon dioxide. Purification should be performed via vacuum distillation (<1 mmHg) or column chromatography on silica gel (neutralized).
Synthesis & Production Protocol
The synthesis of tert-Butyl 4-tert-butylphenyl carbonate follows a standard nucleophilic substitution pathway using di-tert-butyl dicarbonate (Boc₂O). This protocol is favored over the use of phosgene derivatives due to milder conditions and safer byproducts.
Reaction Mechanism
The 4-tert-butylphenol nucleophile attacks one of the carbonyl carbons of Boc₂O, catalyzed by a base (DMAP/TEA), expelling tert-butanol and CO₂.
Figure 1: Catalytic cycle for the Boc-protection of 4-tert-butylphenol.
Experimental Protocol
Objective: Synthesis of 10 mmol scale batch.
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Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-tert-butylphenol (1.50 g, 10.0 mmol) in anhydrous Dichloromethane (DCM) (20 mL).
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Catalysis: Add 4-Dimethylaminopyridine (DMAP) (122 mg, 1.0 mmol, 10 mol%) and Triethylamine (TEA) (1.53 mL, 11.0 mmol). Cool the mixture to 0°C in an ice bath.
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Addition: Dropwise add a solution of Di-tert-butyl dicarbonate (Boc₂O) (2.40 g, 11.0 mmol) in DCM (5 mL) over 10 minutes.
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Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 4 hours. Monitor via TLC (Hexane/EtOAc 9:1); the product (Rf ~0.6) is less polar than the starting phenol.
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Workup:
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Quench with saturated NH₄Cl solution (20 mL).
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Extract the aqueous layer with DCM (2 x 15 mL).
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Wash combined organics with 0.5 M HCl (to remove DMAP/TEA), followed by saturated NaHCO₃ and brine.
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Dry over anhydrous Na₂SO₄ and concentrate in vacuo at <40°C.
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Purification: If necessary, purify via flash column chromatography (SiO₂, 0-5% EtOAc in Hexanes).
Structural Characterization
Verification of the product structure is achieved through NMR and IR spectroscopy. The diagnostic signals differentiate the product from the starting phenol and Boc₂O.
1H NMR Spectroscopy (400 MHz, CDCl₃)
| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 1.31 | Singlet (s) | 9H | Ar-C(CH₃)₃ | tert-Butyl group on Phenyl ring |
| 1.56 | Singlet (s) | 9H | O-C(CH₃)₃ | Boc group (Diagnostic Shift) |
| 7.08 | Doublet (d, J=8.8 Hz) | 2H | Ar-H (ortho to O) | Shielded by carbonate vs phenol |
| 7.38 | Doublet (d, J=8.8 Hz) | 2H | Ar-H (meta to O) | Characteristic AA'BB' system |
Infrared (IR) Spectroscopy
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1755 - 1765 cm⁻¹ (Strong): C=O Carbonate stretch. This is the primary indicator of successful reaction (Phenols lack this band; Boc₂O is ~1740/1810 cm⁻¹ anhydride doublet).
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2960 - 2970 cm⁻¹: C-H stretch (Aliphatic t-Butyl groups).
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No Broad Band @ 3200-3500 cm⁻¹: Absence of O-H stretch confirms full conversion of the phenol.
Stability & Reactivity Profile
Thermal Decomposition
Like all Boc-carbonates, this compound undergoes thermal elimination at elevated temperatures. This property is exploited in applications requiring the release of the phenol or gas generation (e.g., pore formation or SEI layers).
Decomposition Reaction:
Hydrolytic Stability
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Acidic Conditions: Highly labile. Cleaves rapidly in TFA/DCM or HCl to regenerate the phenol.
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Basic Conditions: Moderately stable at low temperatures; hydrolyzes to phenol and carbonate in strong aqueous base.
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Neutral/Organic: Stable for months at 4°C under inert atmosphere.
Figure 2: Stability profile under various environmental stressors.
Applications
Lithium-Ion Battery Electrolytes
This carbonate serves as an electrolyte additive for high-voltage lithium-ion batteries.
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Mechanism: It undergoes reductive decomposition on the anode surface during the first charging cycle.
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Benefit: Forms a stable, flexible Solid Electrolyte Interphase (SEI) layer that suppresses electrolyte degradation and improves cycle life.
Synthetic Intermediate (Boc-Donor)
While less common than tert-butyl phenyl carbonate, the 4-tert-butyl derivative can act as a Boc-transfer reagent for amines. The bulky 4-tert-butylphenol leaving group is less volatile and easier to remove (via crystallization) than simple phenol.
Safety and Handling
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Hazards: Irritating to eyes, respiratory system, and skin.
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Storage: Store at 2-8°C under Argon or Nitrogen. Moisture sensitive.
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Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
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Chemical Properties: tert-Butyl (4-tert-butylphenyl) carbonate (CAS 454692-73-0).[2][3] Chemsrc. Retrieved from
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Synthesis Protocol: Boc Protection Mechanism and Protocols. Common Organic Chemistry. Retrieved from
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Electrolyte Application: Non-aqueous electrolyte and non-aqueous electrolyte battery. Patent JP5589287B2. Retrieved from
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Analogous Properties: Physical properties of tert-butyl phenyl carbonate. NIST Chemistry WebBook.[4] Retrieved from
